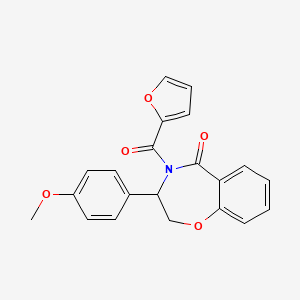

4-(2-furylcarbonyl)-3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-(2-furylcarbonyl)-3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves several steps, including reactions with 3-methoxy-4-(2-furylcarbonyloxy)-benzaldehyde to form various derivatives. These synthesis processes are characterized by reactions such as Mannich reactions, yielding compounds with potential antioxidant and antimicrobial activities (Manap, 2021).

Molecular Structure Analysis

The molecular structure of related compounds involves complex formations, such as the stereospecific microbial reduction leading to high optical purity intermediates. These structures are analyzed through techniques like NMR analysis, mass spectrometry, and comparison to authentic samples, providing insights into the compound's detailed molecular configuration (Patel et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives include transformations through phosphoryl chloride treatment, leading to novel ring transformations and the production of various structurally unique derivatives. These reactions showcase the compound's reactivity and potential for generating diverse chemical structures (Stringer et al., 1985).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and optical rotations, are crucial for understanding their stability and behavior under different conditions. These properties are determined through detailed experimental setups, providing essential data for further applications and studies (Patel et al., 1991).

Chemical Properties Analysis

Chemical properties, including reactivity with various agents and under different conditions, are fundamental for understanding how these compounds interact in chemical environments. The synthesis and transformation processes reveal these properties, highlighting the compound's versatility and potential for further chemical modifications (Manap, 2021).

科学的研究の応用

Synthetic Versatility and Chemical Interactions

1,2-Oxazines and related compounds like benzoxazepines are synthesized through various chemical reactions, showcasing their adaptability in organic synthesis. These compounds are used as chiral synthons and intermediates in creating electrophilic agents, indicating their broad utility in synthetic organic chemistry (Sainsbury, 1991). Their chemical properties allow for diverse interactions, making them valuable in the synthesis of more complex molecules.

Biological and Pharmacological Properties

Benzoxazepines, including derivatives similar to the compound , are recognized for their significant biological activities. These activities range from cytotoxic effects on cancer cells to potential applications in reversing multidrug resistance (MDR) in cancer therapies. Specifically, certain benzazepines have shown cytotoxicity against human promyelotic leukemia cells and the ability to inhibit the MDR P-glycoprotein efflux pump, highlighting their potential in cancer treatment and pharmacology (Kawase, Saito, Motohashi, 2000).

Antimicrobial and Antioxidant Applications

The core structure of benzoxazepines, akin to the compound in focus, also lends itself to antimicrobial and antioxidant applications. This is evident in the broader family of benzoxazinoids, where derivatives exhibit antimicrobial activities against a range of pathogens. The structural backbone of these compounds is considered a promising scaffold for developing new antimicrobial agents, with modifications leading to potent activities against bacteria and fungi (de Bruijn, Gruppen, Vincken, 2018). Furthermore, chromones and related compounds, by extension, are studied for their radical scavenging abilities, indicating their role in mitigating oxidative stress and cell impairment (Yadav, Parshad, Manchanda, Sharma, 2014).

特性

IUPAC Name |

4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-25-15-10-8-14(9-11-15)17-13-27-18-6-3-2-5-16(18)20(23)22(17)21(24)19-7-4-12-26-19/h2-12,17H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJNLRUMVAJJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2COC3=CC=CC=C3C(=O)N2C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)

![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2498103.png)

![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)

![5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid](/img/structure/B2498105.png)

![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)

![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2498111.png)

![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B2498114.png)

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)

![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2498121.png)